Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a phthalimide moiety, a benzo[b]thiophene ring, and a methyl ester group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of anthranilic acid to produce methyl anthranilate, followed by the fusion of alanine with phthalic anhydride to yield a phthaloyl-protected alanine . This intermediate is then coupled with methyl anthranilate under specific reaction conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced.
Scientific Research Applications
Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate
- Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate
Uniqueness
Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S/c1-27-20(26)17-16(13-8-4-5-9-14(13)28-17)21-15(23)10-22-18(24)11-6-2-3-7-12(11)19(22)25/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSLPHISFLFBCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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